Product packaging for 2-amino-N-(prop-2-yn-1-yl)acetamide(Cat. No.:)

2-amino-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B15277306
M. Wt: 112.13 g/mol
InChI Key: HMIGLLCMSYLMJN-UHFFFAOYSA-N
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Description

2-amino-N-(prop-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B15277306 2-amino-N-(prop-2-yn-1-yl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

2-amino-N-prop-2-ynylacetamide

InChI

InChI=1S/C5H8N2O/c1-2-3-7-5(8)4-6/h1H,3-4,6H2,(H,7,8)

InChI Key

HMIGLLCMSYLMJN-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)CN

Origin of Product

United States

Role As a Versatile Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in Complex Molecule Synthesis

The strategic placement of amine and alkyne functionalities allows 2-amino-N-(prop-2-yn-1-yl)acetamide to serve as a foundational element in the assembly of intricate organic molecules. Its ability to undergo sequential or one-pot transformations makes it a practical tool for diversity-oriented synthesis.

Incorporation into Peptidomimetics and Oligoamides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The structure of this compound is analogous to a dipeptide unit, making it a prime candidate for incorporation into peptide-like chains. The primary amine can be acylated to extend the chain, while the propargyl group can serve as a unique side chain, offering a reactive handle for further modification, such as linking to other molecules or inducing specific secondary structures.

While direct synthesis of oligoamides using this specific monomer is not extensively documented, its potential is clear. The amine group can react with an activated carboxylic acid, and if the molecule were derivatized to have a carboxyl group, it could participate in standard peptide coupling protocols. The alkyne side chain provides a site for post-synthetic modifications, a valuable strategy in creating functional peptidomimetics.

FeatureThis compoundNatural Amino Acid (e.g., Alanine)Significance in Peptidomimetics
Backbone Structure Contains an acetamide (B32628) core similar to a peptide bond.Standard amino acid structure.Allows for integration into peptide-like backbones.
N-Terminus A primary amine (-NH₂) available for chain elongation.A primary amine (-NH₂) for peptide bond formation.Acts as a standard point of connection.
Side Chain A propargyl group (-CH₂C≡CH).An alkyl group (e.g., -CH₃).The alkyne offers a reactive site for conjugation, cyclization, or introducing conformational constraints.

Construction of Novel Heterocyclic Systems

Heterocyclic compounds are core structures in many pharmaceuticals. The dual functionality of this compound makes it a powerful precursor for synthesizing a variety of heterocyclic rings. The interplay between the nucleophilic amine and the electrophilic alkyne (often activated by a metal catalyst) can lead to intramolecular cyclization reactions. Furthermore, the amine and alkyne can react with external reagents in intermolecular processes to build larger ring systems. For instance, reactions involving the amino group and a separate keto-compound, followed by an alkyne-participating cyclization, can generate substituted pyridines or pyrazines.

Functional Group CombinationPotential Heterocyclic ProductReaction Type (Illustrative)
Amine + Internal AlkyneSubstituted PyrrolesIntramolecular Cyclization (with oxidant)
Amine + Alkyne + External CarbonylSubstituted PyridinesAza-Diels-Alder or Condensation/Cyclization Cascade
Amine + Alkyne + External Azide (B81097)Triazole-containing macrocyclesIntramolecular "Click" Reaction post-functionalization

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.gov The structure of this compound is well-suited for participation in MCRs. The primary amine can act as the "amino" component in well-known MCRs like the Ugi or Passerini reactions (if modified), while the alkyne can participate in subsequent cyclization steps or act as a component in metal-catalyzed MCRs. For example, in A³ coupling (aldehyde-alkyne-amine), the molecule could provide both the alkyne and amine components in an intramolecular fashion or react with an external aldehyde and another amine/alkyne.

A hypothetical MCR could involve the reaction of this compound, an aldehyde, and an isocyanide. This would leverage the amine functionality, potentially leading to a complex, decorated acyclic intermediate that retains the alkyne for further synthetic transformations.

Functionalization for Advanced Materials Science Applications

Beyond its use in synthesizing discrete molecules, this compound is a promising monomer and surface modification agent in materials science. Its reactive handles allow for the creation of functional polymers and the tailoring of material surfaces at the nanoscale.

Polymerization and Cross-linking Studies for Conjugated Polymers

The terminal alkyne group is a key functionality for polymerization. It can undergo polymerization through various methods, including Ziegler-Natta catalysis or transition-metal-catalyzed reactions, to produce polyacetylene-based polymers. The resulting polymers would feature a conjugated backbone, a property essential for conductive and optoelectronic materials. The pendant amino-acetamide groups along the polymer chain would enhance solubility and provide sites for cross-linking or further functionalization, allowing for the tuning of the material's properties. The amide group can promote inter-chain hydrogen bonding, potentially leading to more ordered polymer structures.

Surface Modification and Nanomaterial Functionalization Research

The ability to chemically modify the surfaces of materials is critical for improving their biocompatibility, stability, and functionality. nih.govmdpi.com this compound provides two orthogonal handles for surface attachment. The primary amine can form stable amide bonds with surfaces rich in carboxylic acids (e.g., oxidized carbon nanomaterials, certain polymers) through standard coupling chemistry. mdpi.com

Alternatively, and perhaps more powerfully, the terminal alkyne is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows the molecule to be efficiently and specifically "clicked" onto any surface previously functionalized with azide groups. This method is widely used to attach biomolecules, polymers, and fluorescent dyes to nanoparticles, quantum dots, and metallic surfaces with high precision. nih.gov

Reactive GroupSurface Functional GroupCoupling ChemistryApplication Example
Primary Amine Carboxylic Acid (-COOH)Amide Coupling (e.g., with EDC/NHS)Attaching to oxidized graphene or protein-based materials.
Terminal Alkyne Azide (-N₃)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Functionalizing silica (B1680970) nanoparticles or biocompatible polymers for targeted drug delivery. nih.gov

The Multifaceted Role of this compound in Modern Chemistry

The chemical compound this compound is a significant molecule in the field of organic chemistry, primarily recognized for its versatile nature as a synthetic intermediate and a bifunctional building block. Its unique structure, incorporating a primary amine, an amide linkage, and a terminal alkyne, provides a gateway for a multitude of chemical transformations. This article explores the pivotal role of this compound in the synthesis of complex molecules and its application in the development of sophisticated tools for molecular biology and chemical research.

Development of Chemical Probes and Tags for Molecular Interrogation

The development of chemical probes and molecular tags is crucial for understanding complex biological processes. These tools allow for the visualization, tracking, and characterization of biomolecules in their native environments. The structural features of 2-amino-N-(prop-2-yn-1-yl)acetamide make it an ideal scaffold for the construction of such probes.

The terminal alkyne is particularly significant in this context. It serves as a "handle" for the attachment of reporter molecules, such as fluorophores or affinity tags, via click chemistry. nih.govnih.gov This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for the labeling of biomolecules in complex biological mixtures and even in living cells. nih.gov

The amino group of this compound can be used to attach a targeting moiety, which directs the probe to a specific protein or cellular location. For instance, by coupling a known ligand for a particular receptor to the amino group, a probe can be designed to selectively bind to and report on the activity or localization of that receptor. This approach has been utilized in the development of radiolabeled probes for imaging specific transporters in the brain. nih.govresearchgate.net

The general strategy involves the synthesis of a derivative of this compound where the amino group is functionalized with a bioactive molecule. The alkyne can then be used to attach a fluorescent dye, a biotin (B1667282) tag for affinity purification, or other reporter groups. This modular approach allows for the rapid generation of a variety of chemical probes to investigate a wide range of biological questions. nih.govresearchgate.net

Interactive Table of Compound Properties

PropertyValueSource
Compound Name This compound hydrochloride sigmaaldrich.comuni.lu
Molecular Formula C₅H₉ClN₂O sigmaaldrich.commyskinrecipes.com
Molecular Weight 148.59 g/mol nih.gov
IUPAC Name 2-amino-N-(prop-2-ynyl)acetamide hydrochloride sigmaaldrich.com
InChI Key UKMLWGLTMFEAHR-UHFFFAOYSA-N sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com
Storage Temperature Room temperature, under inert atmosphere sigmaaldrich.com

Chemical Transformations and Mechanistic Investigations of 2 Amino N Prop 2 Yn 1 Yl Acetamide Reactivity

Exploitation of the Alkyne Moiety in Click Chemistry and Related Cycloadditions

The terminal alkyne is a prominent feature of 2-amino-N-(prop-2-yn-1-yl)acetamide, rendering it a valuable substrate for cycloaddition reactions, most notably the family of reactions colloquially known as "click chemistry." These reactions are prized for their high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions. rsc.orgresearchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Research for Bioconjugation and Material Assembly

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). rsc.orgacs.org This transformation is widely exploited in bioconjugation to link peptides, proteins, or nucleic acids to reporter molecules, drugs, or surfaces. nih.govnih.govnih.gov In material science, CuAAC is used to synthesize complex polymers and functionalize surfaces. nih.gov

The compound this compound serves as a fundamental building block for introducing a terminal alkyne handle into various molecular scaffolds. For instance, its structure, being a derivative of the amino acid glycine (B1666218), allows for its straightforward incorporation into peptide chains using standard synthesis protocols. Once incorporated, the pendant propargyl group is available for selective ligation with an azide-functionalized molecule or material in the presence of a Cu(I) catalyst. nih.govnih.gov The reaction is highly efficient and its orthogonality ensures that the reaction proceeds with high chemoselectivity, leaving other functional groups within the biomolecules untouched. nih.gov

Table 1: Representative CuAAC Reaction

A general scheme illustrating the use of an alkyne-functionalized molecule, such as one derived from this compound, in a CuAAC reaction.

Reactant 1Reactant 2Catalyst / ConditionsProduct
Molecule-linker-N₃ (Azide-functionalized molecule)Molecule-NH-CO-CH₂-NH-CO-CH₂-C≡CH (Alkyne-functionalized molecule)Cu(I) source (e.g., CuSO₄/Sodium Ascorbate)Molecule-linker-[1,2,3-triazole]-CH₂-CO-NH-CH₂-CO-NH-Molecule (1,4-disubstituted triazole conjugate)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Bioorthogonal Systems

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a critical evolution of click chemistry developed for applications in living systems. nih.gov This reaction avoids the use of a cytotoxic Cu(I) catalyst by employing a strained cyclooctyne (B158145), which possesses high intrinsic reactivity towards azides. nih.govnih.gov The significant ring strain of cyclooctyne derivatives lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly under physiological conditions. nih.gov

The alkyne moiety in this compound is a terminal, linear alkyne and lacks the requisite ring strain to participate directly in SPAAC. nih.gov Therefore, this compound is not a suitable substrate for catalyst-free cycloaddition. However, a molecule containing this compound could be utilized in a SPAAC system through functional group conversion. For example, the primary amine could be transformed into an azide. This newly formed azide could then be reacted with a biomolecule that has been modified to contain a strained cyclooctyne, achieving a bioorthogonal ligation.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Studies

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful synthetic tool that is complementary to CuAAC. chalmers.se While CuAAC exclusively yields 1,4-disubstituted 1,2,3-triazoles, RuAAC selectively produces the 1,5-disubstituted regioisomer. organic-chemistry.orgnih.gov This alternative regiochemistry allows for the exploration of structure-activity relationships in medicinal chemistry and the development of materials with different properties. chalmers.se

The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride complexes, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂]. organic-chemistry.orgnih.govcore.ac.uk Unlike CuAAC, the RuAAC reaction is effective for both terminal and internal alkynes. core.ac.ukresearchgate.net The proposed mechanism involves the oxidative coupling of the azide and alkyne to a ruthenacycle intermediate, followed by reductive elimination to form the 1,5-triazole product. organic-chemistry.orgnih.gov As a terminal alkyne, this compound is an ideal substrate for RuAAC, enabling its conjugation to azide-containing molecules to form 1,5-linked triazoles. chesci.comsigmaaldrich.com

Table 2: Representative RuAAC Reaction

A general scheme showing the regioselective outcome of a RuAAC reaction with a terminal alkyne substrate.

Reactant 1Reactant 2Catalyst / ConditionsProduct
R¹-N₃ (Organic Azide)R²-C≡CH (Terminal Alkyne, e.g., derived from this compound)[Cp*RuCl] complexR¹-[1,5-disubstituted-1,2,3-triazole]-R² (1,5-disubstituted triazole)

Reactivity of the Primary Amino Group in Condensation and Nucleophilic Additions

The primary amino group of this compound provides a second reactive handle, engaging in characteristic reactions of primary amines such as condensation with carbonyl compounds and participating in ring-forming transformations.

Formation of Schiff Bases and Imines as Synthetic Intermediates

Primary amines readily react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, a process often catalyzed by acid. masterorganicchemistry.com

The primary amino group in this compound is expected to undergo this transformation efficiently. The resulting imine is a valuable synthetic intermediate because it retains the alkyne functionality. This dual functionality allows for sequential or one-pot reactions where the imine can be further modified or used in multicomponent reactions, while the alkyne remains available for cycloaddition chemistry. nih.gov This makes the compound a useful scaffold for building molecular complexity.

Table 3: General Formation of a Schiff Base

Illustrates the condensation reaction between this compound and a generic ketone.

Reactant 1Reactant 2ConditionsProduct
H₂N-CH₂-CO-NH-CH₂-C≡CH (this compound)R¹(C=O)R² (Ketone)Acid catalyst, removal of H₂OR¹R²C=N-CH₂-CO-NH-CH₂-C≡CH (Imine/Schiff Base)

Ring-Closing Reactions to Form N-Heterocyclic Scaffolds

The presence of multiple reactive sites within this compound makes it a potential precursor for the synthesis of nitrogen-containing heterocycles. researchgate.net N-heterocycles are core structures in a vast number of pharmaceuticals and natural products. nih.gov

Synthetic strategies could involve intramolecular cyclization. For example, studies on similar 2-(alkylamino)acetamides have shown that they can undergo intramolecular cyclization to form morpholin-2-ones. researchgate.net While this specific reaction involves an alcohol, analogous cyclizations involving the alkyne are conceivable under various catalytic conditions. For instance, transition metal-catalyzed reactions are known to facilitate the addition of amines across alkynes to form cyclic enamines or other heterocyclic systems. Furthermore, the compound could be used as a building block in intermolecular reactions that construct heterocyclic rings, such as multicomponent reactions leading to substituted pyrroles or other N-heterocycles. oaepublish.comnih.gov

Oxidation and Reduction Pathways of the Amide and Alkyne Functionalities

The reactivity of this compound is characterized by the distinct chemical behaviors of its amide and terminal alkyne functionalities. These groups can undergo a variety of oxidation and reduction reactions, often with notable selectivity.

The amide functionality is generally resistant to mild oxidizing agents. However, under more forcing conditions or with specific reagents, oxidation can occur. For instance, the oxidation of amides can lead to the formation of various products, though specific studies on this compound are not extensively documented in this context. In related systems, oxidants generated from myeloperoxidase (MPO)/H2O2 with chloride and bromide have been shown to oxidize N-hydroxy-N-(2-fluorenyl)acetamide, leading to a one-electron oxidation product and oxidative cleavage products. nih.gov While not a direct analogue, this illustrates potential pathways for amide oxidation.

Reduction of the amide group in this compound to the corresponding amine, N1-(prop-2-yn-1-yl)ethane-1,2-diamine, can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a common reagent for the reduction of amides to amines. orgoreview.commasterorganicchemistry.com This transformation involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (-CH2-). orgoreview.com The mechanism proceeds through the addition of a hydride ion to the carbonyl carbon, followed by elimination to form an iminium ion, which is then further reduced to the amine. masterorganicchemistry.com Other strong reducing agents like lithium aminoborohydride (LAB) and 9-Borabicyclo[3.3.1]nonane (9-BBN) can also be employed for this purpose. orgoreview.com More recently, nickel-catalyzed reductions have emerged as a viable method for converting amides to amines, offering an alternative to traditional hydride reagents. orgsyn.org

The terminal alkyne functionality is susceptible to a range of oxidation and reduction reactions. Oxidation of the propargyl group can lead to the formation of ynones. For example, N-iodosuccinimide (NIS) has been used to mediate the oxidation of propargyl alcohols to ynones under mild conditions. acs.org While this is not a direct oxidation of the amide itself, it highlights a potential transformation pathway for the alkyne moiety within a related structural context.

Reduction of the alkyne can proceed in a stepwise manner. Partial reduction typically yields the corresponding alkene, N-allyl-2-aminoacetamide, while complete reduction (hydrogenation) would afford the saturated derivative, 2-amino-N-propylacetamide. The choice of catalyst is crucial for controlling the selectivity of this reduction. For instance, Lindlar's catalyst is commonly used for the syn-hydrogenation of alkynes to cis-alkenes.

Table 1: Summary of Potential Oxidation and Reduction Reactions

Functional Group Reaction Type Reagent/Catalyst Examples Potential Product(s)
Amide Reduction LiAlH4, LAB, 9-BBN, Ni-catalysis N1-(prop-2-yn-1-yl)ethane-1,2-diamine
Alkyne Oxidation NIS Ynone derivative
Alkyne Partial Reduction Lindlar's Catalyst N-allyl-2-aminoacetamide
Alkyne Full Reduction H2/Pd, Pt, or Ni 2-amino-N-propylacetamide

Intramolecular Cyclization and Rearrangement Studies (e.g., to Imidazolin-2-ones)

The structure of this compound, featuring a nucleophilic amino group and an electrophilic alkyne in proximity, makes it a prime candidate for intramolecular cyclization reactions. These reactions are of significant interest as they provide a route to various heterocyclic compounds, most notably imidazolin-2-ones.

The intramolecular cyclization of propargylic ureas, which are structurally related to this compound, has been extensively studied for the synthesis of imidazolin-2-ones and imidazolidin-2-ones. acs.orgnih.govresearchgate.net These reactions often proceed via a 5-exo-dig cyclization pathway. mdpi.com The cyclization can be promoted by either transition metal catalysts or strong bases. acs.org

For instance, base-catalyzed intramolecular hydroamidation of propargylic ureas has been shown to be an efficient method for the synthesis of imidazolin-2-ones under ambient conditions. acs.orgnih.govresearchgate.net The phosphazene base BEMP has been identified as a highly effective organo-catalyst for this transformation. acs.orgnih.gov DFT studies suggest that the reaction may proceed through a base-mediated isomerization to an allenamide intermediate, which then undergoes cyclization. acs.orgnih.gov

Metal-catalyzed cyclizations are also prevalent. Gold(I) catalysts, in particular, have been shown to effectively catalyze the cyclization of propargylic amides. rsc.orgresearchgate.net The mechanism involves the π-complexation of the gold catalyst to the alkyne, which activates it for nucleophilic attack by the amide nitrogen. rsc.org This is followed by a deprotonation-protonation sequence to yield the cyclized product. rsc.org The nature of the counteranion and any N-heterocyclic carbene (NHC) ligands on the gold catalyst can significantly influence the reaction rate and outcome. rsc.orgresearchgate.net

While direct studies on the intramolecular cyclization of this compound itself are not as prevalent in the literature, the extensive research on related propargylic systems provides a strong indication of its potential to form imidazolin-2-one derivatives. The reaction would likely proceed via a similar 5-exo-dig cyclization mechanism, potentially catalyzed by either a strong base or a transition metal complex.

Table 2: Key Findings in the Cyclization of Propargylic Precursors

Precursor Type Catalyst/Conditions Product Type Key Mechanistic Feature Reference(s)
Propargylic Ureas BEMP (organo-base) Imidazolin-2-ones Base-mediated isomerization to allenamide acs.orgnih.gov
Propargylic Ureas Transition Metals (e.g., Ag(I)) Imidazolin-2-ones Control of chemo- and regioselectivity acs.org
Propargylic Amides Au(I)-NHC complexes Oxazoles 5-exo-dig cyclization, autocatalysis by product rsc.orgresearchgate.net

Rearrangement reactions of this compound, outside of the context of cyclization, are less documented. However, the propargyl group itself can be prone to rearrangements, such as the Meyer-Schuster rearrangement if an adjacent carbonyl were present, or other sigmatropic rearrangements under specific thermal or catalytic conditions.

Theoretical and Computational Chemistry Research of 2 Amino N Prop 2 Yn 1 Yl Acetamide

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of molecules. For 2-amino-N-(prop-2-yn-1-yl)acetamide, these investigations would provide insights into its intrinsic properties. However, a comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused solely on this compound. The following sections outline the types of analyses that are typically performed in this field, with general principles drawn from research on related acetamide (B32628) derivatives.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

While no specific FMO analysis for this compound has been published, studies on other acetamide derivatives utilize Density Functional Theory (DFT) to calculate these orbitals. nih.govresearchgate.net Such an analysis for the target compound would involve calculating the energies of the HOMO and LUMO to predict its electrophilic and nucleophilic sites, and thus its likely reaction pathways.

Table 1: Frontier Molecular Orbital Data for this compound

ParameterValue
HOMO Energy (eV)No data available
LUMO Energy (eV)No data available
HOMO-LUMO Gap (eV)No data available
Note: No specific experimental or theoretical data for this compound was found in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the acetamide group, indicating these as sites for electrophilic interaction. The hydrogen atoms of the amino group and the alkyne moiety would likely exhibit positive potential. Although no specific MEP studies on this compound are available, research on similar molecules confirms the utility of this method in understanding intermolecular interactions.

Conformational Analysis and Energy Minima Studies

The biological activity and reactivity of a molecule are heavily influenced by its three-dimensional structure. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) and their relative energies. Energy minima studies, often performed using computational methods like molecular mechanics or DFT, locate the most stable, low-energy conformations.

A conformational analysis of this compound would reveal the preferred spatial arrangement of its functional groups. This is crucial for understanding how it might interact with biological targets. Studies on related acetamide derivatives often employ these methods to determine the most stable conformers for further analysis, such as docking simulations. semanticscholar.org

Molecular Dynamics Simulations and Intermolecular Interaction Potentials

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with its environment.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly altered by the solvent in which it is dissolved. MD simulations can model these solvent effects by explicitly including solvent molecules in the simulation box. This allows for the study of how interactions with the solvent, such as hydrogen bonding, affect the solute's conformational preferences and flexibility.

For this compound, which possesses both hydrogen bond donors (amino group) and acceptors (carbonyl oxygen), MD simulations in a polar solvent like water would be particularly insightful. Such studies would elucidate the stability of different conformers in an aqueous environment and the dynamics of their interconversion. While no such simulations have been published for this specific compound, the methodology is well-established in the study of similar molecules.

Theoretical Ligand-Target Binding Propensities and Docking Simulations

A key application of computational chemistry in drug discovery is the prediction of how a small molecule (ligand) will bind to a biological target, such as a protein or enzyme. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.orgnih.govnih.govmdpi.comresearchgate.netekb.eg The results of docking studies are often scored to estimate the binding affinity.

In the context of this compound, docking simulations could be used to predict its binding mode and affinity to various potential biological targets. This would require a known three-dimensional structure of the target protein. For instance, studies on related acetamide derivatives have used docking to predict their interaction with enzymes like cholinesterases or receptors like the GABA-A receptor. semanticscholar.orgnih.gov Such an approach for this compound could guide the design of future experimental studies.

Table 2: Theoretical Binding Affinity Data for this compound

Target ProteinDocking Score (kcal/mol)Predicted Interacting Residues
Not ApplicableNo data availableNo data available
Note: No specific docking or binding propensity studies for this compound were found in the searched scientific literature.

Prediction of Reaction Pathways and Transition States

Theoretical investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model potential reactions involving this compound. For instance, the nucleophilic character of the primary amino group or the reactivity of the terminal alkyne could be explored.

A computational study would involve mapping the potential energy surface of a proposed reaction. This process identifies the stable structures of reactants and products (local minima on the surface) and the high-energy transition state that connects them. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for predicting the reaction rate.

Table 1: Illustrative Example of Calculated Activation Energies for a Hypothetical Reaction

Hypothetical Reaction PathwayComputational MethodCalculated Activation Energy (kJ/mol)
N-acylationDFT/B3LYP/6-31G(d)85
Alkyne AdditionMP2/cc-pVTZ120

Note: The data in this table is for illustrative purposes to demonstrate the type of information generated from computational studies on reaction pathways and is not based on published results for this compound.

The geometry of the transition state provides insight into the mechanism of the reaction. For example, in a hypothetical N-acylation reaction, the transition state would reveal the bond-forming and bond-breaking distances between the nitrogen atom of the amino group and the acylating agent. nih.govresearchgate.net

Structure-Reactivity Relationship (SAR) Prediction and Analysis (Computational aspects)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for designing and optimizing molecules with desired biological activities. nih.govmdpi.com These studies correlate variations in the chemical structure of a series of compounds with changes in their biological effects.

For this compound, computational SAR analysis would involve generating a set of virtual derivatives by modifying specific parts of the molecule, such as the amino group, the amide linker, or the propargyl group. A variety of molecular descriptors for each derivative would then be calculated. These descriptors can be categorized as:

Electronic: Descriptors related to the distribution of electrons, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). nih.gov

Steric: Descriptors that describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic: Descriptors that quantify the molecule's affinity for non-polar environments, such as the logarithm of the partition coefficient (logP).

Once the descriptors are calculated, a mathematical model is built to relate them to a specific biological activity, which would need to be determined experimentally. Multiple Linear Regression (MLR) and more advanced machine learning algorithms are often used for this purpose. nih.gov Such a model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts towards more potent compounds. nih.gov

Molecular docking is another powerful computational technique that falls under the umbrella of SAR analysis. semanticscholar.org It predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. In the case of this compound, docking studies could be used to hypothesize its binding mode to a particular receptor, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its biological activity. nih.govresearchgate.net

Table 2: Example of Molecular Descriptors for SAR Analysis

CompoundMolecular WeightlogPNumber of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
This compound112.13-0.522
Hypothetical Derivative 1126.15-0.222
Hypothetical Derivative 2142.160.112

Note: This table provides examples of common molecular descriptors that would be used in a computational SAR study. The values for the hypothetical derivatives are for illustrative purposes.

Advanced Analytical Methodologies and Structural Elucidation

High-Resolution Spectroscopic Techniques for Mechanistic and Dynamic Studies

High-resolution spectroscopy is crucial for probing the molecular intricacies of 2-amino-N-(prop-2-yn-1-yl)acetamide, from its three-dimensional shape to its behavior in biological systems.

Multi-dimensional NMR spectroscopy is a powerful, non-invasive tool for determining the three-dimensional structures of molecules in solution. duke.edu For this compound, techniques such as 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹⁵N HSQC are invaluable. These experiments allow for the assignment of proton, carbon, and nitrogen resonances, providing a detailed map of the molecule's chemical environment.

Conformational dynamics, or how the molecule flexes and changes shape, can be studied by analyzing NMR relaxation parameters. The presence of the flexible glycine (B1666218) and propargyl groups suggests that the molecule likely exists as a population of interconverting conformers in solution.

Furthermore, NMR is a primary method for mapping interactions with biological macromolecules, such as proteins. Chemical Shift Perturbation (CSP) mapping is a widely used technique for this purpose. duke.edu In a typical CSP experiment, the ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein is recorded alone and then again after the addition of unlabeled this compound. Changes in the chemical shifts of specific amino acid residues in the protein indicate the binding site of the compound. duke.edu The terminal alkyne of the propargyl group can also be a key feature for specific interactions that can be monitored by NMR.

Table 1: Hypothetical Chemical Shift Perturbations in a Target Protein upon Binding to this compound This table illustrates potential data from an NMR titration experiment, showing which protein residues might be involved in the interaction.

Protein ResidueChemical Shift Change (Δδ) in ppm (¹H)Chemical Shift Change (Δδ) in ppm (¹⁵N)Location in Protein
Valine-250.350.18Binding Pocket
Leucine-480.290.15Binding Pocket
Phenylalanine-720.250.11Binding Pocket
Glycine-260.050.02Near Binding Site
Serine-900.020.01Distant from Site

Advanced Mass Spectrometry for Isotopic Labeling and Mechanistic Tracking

Advanced mass spectrometry (MS) techniques are essential for tracking the fate of this compound in complex biological systems and for elucidating reaction mechanisms. Isotopic labeling, where atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C instead of ¹²C, ¹⁵N instead of ¹⁴N, or ²H instead of ¹H), is a key strategy. nih.gov

When an isotopically labeled version of this compound is introduced into a biological system, its metabolic products can be identified by the characteristic mass shift in the mass spectrometer. This allows for precise tracking of metabolic or degradation pathways. nih.gov For example, if the compound is metabolized by hydroxylation, the resulting product will have a mass increase corresponding to the addition of an oxygen atom, and the presence of the isotopic label will confirm its origin. This approach is fundamental to metabolomics studies. mdpi.com

Similarly, analyzing degradation products is critical for understanding the compound's stability. By subjecting the compound to stress conditions (e.g., pH, temperature, oxidation) and analyzing the resulting mixture with LC-MS, potential degradation products can be identified. Isotopic labeling helps to distinguish true degradants from matrix components. The fragmentation patterns of the amino and acetamide (B32628) groups in mass spectrometry can provide structural information about these products. researchgate.net

Table 2: Expected Mass Shifts for Isotopically Labeled this compound and a Potential Metabolite This table demonstrates how isotopic labeling aids in the identification of metabolites using mass spectrometry.

CompoundLabelingMolecular FormulaMonoisotopic Mass (Da)Mass Shift (Δm/z)
This compoundUnlabeledC₅H₈N₂O112.0637-
This compound¹⁵N₂C₅H₈¹⁵N₂O114.0578+2.0
This compound¹³C₅¹³C₅H₈N₂O117.0805+5.0
Hydroxylated MetaboliteUnlabeledC₅H₈N₂O₂128.0586+16.0
Hydroxylated Metabolite¹⁵N₂C₅H₈¹⁵N₂O₂130.0527+18.0 (from ¹⁵N₂ parent)

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Tautomerism Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups within a molecule. For this compound, these techniques are particularly useful for studying hydrogen bonding interactions.

The molecule contains several groups capable of forming hydrogen bonds: the primary amine (-NH₂), the amide N-H, and the amide carbonyl (C=O). The positions of the stretching frequencies for these groups are sensitive to their environment. For instance, the N-H and C=O stretching bands will shift to lower frequencies when they are involved in hydrogen bonding. Studies on similar molecules like aminoalcohols have shown that intermolecular hydrogen bonds can lead to the formation of stable cyclic dimers. nih.gov Similar interactions could be investigated for this compound in different solvents or in the solid state.

Tautomerism, the migration of a proton, is another phenomenon that can be investigated. While the amide-imidol tautomerism is generally unfavorable for simple amides, its potential presence could be probed by looking for the characteristic O-H and C=N stretching bands.

Table 3: Characteristic Vibrational Frequencies for this compound This table lists the expected infrared absorption bands for the key functional groups of the molecule.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Comments
Alkyne C-HStretch3300 - 3250Sharp, characteristic band for terminal alkynes.
Amine N-HSymmetric/Asymmetric Stretch3400 - 3250Two bands for primary amine. Position sensitive to H-bonding.
Amide N-HStretch3350 - 3180Position sensitive to H-bonding.
Amide C=OStretch (Amide I band)1680 - 1630Strong absorption. Position sensitive to H-bonding.
Amine N-HBend1650 - 1580Can overlap with Amide I band.
Amide N-HBend (Amide II band)1570 - 1515Coupled N-H bend and C-N stretch.
Alkyne C≡CStretch2140 - 2100Weak to medium intensity.

Chromatographic and Electrophoretic Techniques for Complex Mixture Analysis

Chromatographic and electrophoretic methods are indispensable for separating this compound from reactants, byproducts, or metabolites and for assessing its purity.

While this compound itself is not chiral, its synthesis may involve chiral precursors or it may be used as a building block for more complex chiral molecules. In such cases, assessing enantiomeric purity is critical. nih.gov

The development of chiral separation methods would likely involve high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). Various types of CSPs are available, often based on polysaccharides, proteins, or cyclodextrins, which can differentiate between enantiomers based on transient diastereomeric interactions. For instance, if a chiral amino acid was used instead of glycine to synthesize a derivative, methods developed for separating D- and L-amino acids could be adapted. nih.govmdpi.com

Alternatively, derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, is a common strategy. Gas chromatography (GC) can also be used for chiral separations, typically after derivatization to increase volatility. nih.gov The choice of method would depend on the specific chiral analog of this compound being analyzed.

On-line coupled, or hyphenated, techniques provide real-time analysis of chemical reactions, enabling optimization of reaction conditions and identification of transient intermediates. nih.gov The synthesis of this compound, for example by the coupling of a protected glycine with propargylamine (B41283), could be monitored effectively using these methods.

LC-NMR combines the separation power of HPLC with the structural elucidation capabilities of NMR. sumitomo-chem.co.jpmdpi.com A small portion of the reaction mixture can be periodically injected into the LC-NMR system. The components are separated by the LC column, and as each peak elutes, it flows through the NMR probe, allowing spectra to be acquired. This can be done in continuous-flow or stopped-flow mode, with the latter allowing for more sensitive, longer experiments on specific peaks. nih.govresearchgate.net This would allow for the simultaneous tracking of reactant consumption, product formation, and the appearance of any byproducts. magritek.com

GC-MS is another powerful technique for reaction monitoring, particularly for volatile compounds. worktribe.com Amino acids and their derivatives often require derivatization to make them volatile enough for GC analysis. nih.govsigmaaldrich.com For monitoring the synthesis of this compound, aliquots from the reaction could be derivatized and then injected into the GC-MS. The resulting chromatogram would separate the components, and the mass spectrometer would provide identification and quantification, allowing for the calculation of reaction kinetics and yield.

Table 4: Hypothetical On-Line LC-MS Data for the Synthesis of this compound This table simulates the data that would be obtained from monitoring a reaction over time, showing the conversion of reactants to product.

Reaction Time (min)Reactant A (Protected Glycine) Peak Area (%)Reactant B (Propargylamine) Peak Area (%)Product (this compound) Peak Area (%)
050.050.00.0
1535.234.930.0
3021.521.357.1
605.85.588.6
120<1.0<1.0>98.0

X-ray Crystallography for Solid-State Structural Analysis and Molecular Recognition

Without experimental crystallographic data, a detailed analysis of the solid-state structure and the specific modes of molecular recognition for this compound cannot be provided. The generation of data tables containing crystallographic parameters (e.g., unit cell dimensions, space group) and a discussion of specific intermolecular contacts is therefore not possible.

While computational methods can predict molecular structures and interaction energies, they are not a substitute for the empirical data derived from X-ray crystallography for a definitive structural elucidation in the solid phase.

Molecular and Biochemical Interaction Mechanisms Strictly Academic and Non Clinical

Enzyme Inhibition Mechanisms at the Active Site Level

The presence of the propargyl group in 2-amino-N-(prop-2-yn-1-yl)acetamide suggests a potential role as an enzyme inhibitor, particularly targeting enzymes with nucleophilic residues in their active sites.

Covalent Adduct Formation with Cysteine Residues (e.g., Cysteine Protease Inhibition)

The terminal alkyne of the propargyl group is an electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues, most notably the thiol group of cysteine. This mechanism is characteristic of irreversible inhibitors for cysteine proteases. nih.gov The inhibition process typically involves the nucleophilic attack of the deprotonated cysteine residue (thiolate) within the enzyme's active site on the terminal carbon of the alkyne. This reaction leads to the formation of a stable covalent adduct, thereby permanently inactivating the enzyme. nih.gov

Propargyl amides have been specifically identified as irreversible inhibitors of cysteine proteases. nih.gov This class of compounds serves as a valuable tool for studying protein-templated reactions and enzyme mechanisms. nih.gov The reactivity of the alkyne can be tuned by the surrounding chemical structure, but the fundamental mechanism of covalent modification of active site cysteines remains a key feature. jst.go.jpbiorxiv.org Cysteine proteases, which play crucial roles in various biological processes, are a major target for such inhibitors. Their catalytic cycle relies on a highly conserved cysteine residue that can be exploited by electrophilic compounds. nih.gov

Non-Covalent Binding Interactions and Kinetic Characterization

Prior to covalent bond formation, an inhibitor must first bind non-covalently to the enzyme's active site. This initial interaction is governed by forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. For this compound, the primary amine and the amide group can act as hydrogen bond donors and acceptors, while the propyl chain provides a degree of hydrophobicity.

The kinetics of such inhibition are often characterized by a two-step mechanism: a rapid, reversible binding step (formation of the enzyme-inhibitor complex, E·I) followed by a slower, irreversible covalent modification step (formation of the final inactivated enzyme, E-I). This is often described by the kinetic constant Ki for the initial binding affinity and kinact for the rate of inactivation.

Table 1: Kinetic Inhibition Data for Related Propargylamine (B41283) and Acetamide (B32628) Compounds (Note: This table presents data for structurally related compounds to illustrate kinetic principles, not for this compound itself.)

Compound NameTarget EnzymeInhibition Metric (IC₅₀/Kᵢ)Source
5-bromo-N-(prop-2-yn-1-yl)salicylamideAcetylcholinesterase (AChE)IC₅₀ = 8.05 µM nih.gov
4-Bromo-2-[(prop-2-yn-1-ylimino)methyl]phenolMonoamine Oxidase B (MAO-B)IC₅₀ = 3.95 µM nih.gov
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileSigma-1 Receptor (hσ₁R)Kᵢ = 1.45 nM nih.gov
YH-6 ((R)-CFA derivative)SARS-CoV-2 3CL ProteaseIC₅₀ = 178 nM biorxiv.org

Receptor Binding and Signaling Pathway Modulation: Mechanistic Perspectives (Non-Clinical)

Beyond direct enzyme inhibition, the functional groups within this compound suggest potential interactions with various biological receptors and signaling pathways.

Ligand-Receptor Docking and Interaction Analysis

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a receptor's active site. edgccjournal.orgsemanticscholar.org Studies on related acetamide and propargylamine structures demonstrate their capacity to fit into specific receptor binding pockets. For example, N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have been docked against GABA and AMPA receptors, showing favorable binding energies and interactions with key amino acid residues like tyrosine, arginine, and phenylalanine. edgccjournal.orgsemanticscholar.orgresearchgate.net Similarly, docking studies of propargylamine derivatives with cholinesterases and monoamine oxidases have helped to elucidate their binding modes. nih.gov

For this compound, docking simulations would likely predict hydrogen bonds involving the primary amine and amide groups, and potential hydrophobic interactions from the propargyl moiety. The specific affinity would depend entirely on the topology and chemical environment of the target receptor's binding site.

Table 2: Molecular Docking Results for Structurally Related Compounds (Note: This table shows predicted binding energies for related compounds against their respective targets to illustrate the application of docking analysis.)

Compound ClassTarget Receptor/EnzymePredicted Binding ParameterKey Interacting Residues (Example)Source
N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamideGABA-A ReceptorFavorable MolDock ScoreTyr157, Tyr205, Arg67 edgccjournal.orgsemanticscholar.org
N-aryl acetamide derivativesMonoamine Oxidase B (MAO-B)ΔGbind (Binding Free Energy)Not specified nih.gov
Propargylamine derivativesAcetylcholinesterase (AChE)Not specifiedNot specified nih.gov
Propargylic enol ethersDNA Topoisomerase IIαNot specifiedNot specified nih.gov

Modulatory Effects on Cellular Processes (e.g., Redox Mechanisms, Oxidative Stress Responses)

The electrophilic nature of the propargyl group suggests a potential to interact with cellular redox systems. Cysteine residues are not only found in enzyme active sites but are also critical components of proteins involved in sensing and responding to oxidative stress. mdpi.com Oxidative stress, characterized by an imbalance in reactive oxygen species (ROS), can trigger programmed cell death, a process in which cysteine proteases are often instrumental. nih.gov

One of the primary cellular defense mechanisms against oxidative stress is the Nrf2 (Nuclear Factor Erythroid 2-Related Factor 2) signaling pathway. mdpi.comnih.gov Under normal conditions, Nrf2 is kept inactive by the protein Keap1, which contains highly reactive cysteine residues. nih.gov Electrophilic compounds can react with these cysteines on Keap1, leading to the release and activation of Nrf2. mdpi.com Activated Nrf2 then promotes the expression of a suite of antioxidant and detoxification genes. nih.gov It is plausible that an electrophilic molecule like this compound could modulate this pathway by covalently modifying Keap1, thereby influencing the cellular response to oxidative stress.

Nucleic Acid Interactions and DNA/RNA Recognition (Mechanistic)

While this compound lacks the large, planar aromatic structure typical of classic DNA intercalating agents, its functional groups could still mediate some form of interaction with nucleic acids. nih.gov The primary amine group is protonatable and could engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA or RNA. nih.gov

More significantly, the propargyl group serves as a versatile chemical handle for "click chemistry," a powerful method for bioconjugation. researchgate.net In the context of nucleic acids, propargyl-modified monomers can be incorporated into synthetic nucleic acid mimics like Peptide Nucleic Acids (PNAs). researchgate.netnih.gov These PNAs, which have a peptide-like backbone, can hybridize with high specificity to DNA and RNA. nih.gov The propargyl group on a PNA monomer allows for the subsequent attachment of various functional molecules, demonstrating its utility in the targeted functionalization of nucleic acid structures. researchgate.net While this does not imply direct recognition of DNA/RNA by this compound itself, it highlights the chemical utility of its core propargyl moiety in the field of nucleic acid research.

Strategies for Oligonucleotide Conjugation via Click Chemistry

The introduction of modifications into oligonucleotides is a powerful strategy for a wide range of applications, including the study of nucleic acid interactions and the development of diagnostic probes. The terminal alkyne group of this compound makes it a suitable precursor for the synthesis of alkyne-modified phosphoramidites, the key building blocks in automated oligonucleotide synthesis.

One common strategy for preparing such modified phosphoramidites involves the alkylation of a nucleoside. For instance, the N-alkylation of a commercially available, protected nucleoside phosphoramidite (B1245037) can be achieved under phase-transfer conditions, followed by reaction with an electrophile. nih.gov While direct use of this compound for this purpose is not explicitly detailed in the reviewed literature, its structural features suggest a plausible synthetic route. The primary amine of this compound could be reacted with a suitable linker or activated nucleoside derivative to incorporate the propargyl group.

A more direct approach for introducing an alkyne moiety into a nucleoside is through the Sonogashira cross-coupling reaction of a halogenated 2'-deoxynucleoside with a terminal alkyne. mdpi.com However, a simpler method involves the alkylation of a nucleoside at a reactive position, such as the N3 position of thymidine, using propargyl bromide to introduce the alkyne handle. nih.gov Following the introduction of the alkyne, the modified nucleoside is converted into a phosphoramidite for use in oligonucleotide synthesis. nih.gov

Once an alkyne-modified oligonucleotide is synthesized, it can be conjugated to a variety of molecules, such as fluorescent dyes or quenchers, using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". lumiprobe.com This reaction is highly efficient and specific, allowing for the formation of a stable triazole linkage between the alkyne-modified oligonucleotide and an azide-containing molecule. nih.gov The resulting conjugated oligonucleotides are valuable tools for studying nucleic acid structure, function, and interactions.

Reagent/MethodApplicationKey Features
Alkyne-modified phosphoramiditesSynthesis of alkyne-functionalized oligonucleotidesEnables incorporation of a terminal alkyne at specific positions in a DNA or RNA sequence. nih.govlumiprobe.comlumiprobe.com
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Conjugation of molecules to alkyne-modified oligonucleotidesHighly efficient and bioorthogonal reaction forming a stable triazole linkage. nih.govlumiprobe.com

Protein Interaction Profiling and Target Identification at a Molecular Level

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify and characterize enzyme function directly in complex biological systems. This technique relies on the use of activity-based probes (ABPs), which are small molecules that typically contain a reactive group for covalent modification of an enzyme's active site and a reporter tag for detection and identification.

The compound this compound can serve as a valuable scaffold for the synthesis of ABPs. Its primary amine can be used as a handle to attach a reactive electrophile or a group that mimics a natural ligand, while the terminal alkyne serves as a bioorthogonal handle for the subsequent attachment of a reporter tag via click chemistry.

A general strategy for creating such a probe would involve the acylation or alkylation of the amino group of this compound with a moiety that directs the probe to a specific class of enzymes. For example, a reactive group targeting the active site of a particular enzyme family could be installed. The resulting bifunctional molecule, now an ABP, can be introduced to a proteome. After the ABP has covalently labeled its protein targets, the alkyne handle can be "clicked" with an azide-functionalized reporter tag, such as a fluorophore or a biotin (B1667282) affinity tag. nih.gov

This "click-and-pull-down" approach allows for the visualization and enrichment of the labeled proteins. Subsequent analysis by mass spectrometry can then identify the specific protein targets. A similar strategy has been successfully employed using bifunctional unnatural amino acids that incorporate both a photo-crosslinking group and an alkyne handle, enabling the capture and subsequent identification of protein-protein interactions in living cells. nih.gov This highlights the utility of incorporating a bioorthogonal alkyne handle for the study of protein interactions.

Probe ComponentFunctionExample Application
Reactive GroupCovalently modifies the active site of a target enzyme.Targeting specific enzyme classes for activity profiling. nih.gov
Alkyne HandleBioorthogonal group for click chemistry conjugation.Attachment of reporter tags (fluorophores, biotin) for detection and enrichment. nih.govnih.gov
Reporter Tag (Azide-functionalized)Enables visualization and/or isolation of labeled proteins.In-gel fluorescence scanning, affinity purification for mass spectrometry. nih.govnih.gov

Emerging Research Directions and Future Challenges for 2 Amino N Prop 2 Yn 1 Yl Acetamide Research

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. nih.govnih.gov For a scaffold like 2-amino-N-(prop-2-yn-1-yl)acetamide, AI and ML offer powerful tools to navigate the vast chemical space of its potential derivatives.

Detailed Research Findings: Generative AI models can be employed for de novo drug design, creating novel molecular structures from scratch that incorporate the this compound core. nih.govdrugdiscoverynews.com These models learn from vast datasets of known molecules to generate new compounds with optimized properties. For instance, by providing the model with the core structure and a desired activity profile, researchers can generate thousands of virtual analogues. Subsequently, ML-based Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity, toxicity, and physicochemical properties of these generated molecules without the need for immediate synthesis, thereby saving significant time and resources. nih.gov This computational pre-screening allows chemists to prioritize the most promising candidates for synthesis and experimental validation. The process involves training algorithms on existing data to recognize patterns that link molecular structures to specific outcomes. benevolent.com

AI/ML TechniqueDescriptionPotential Application for this compound
Generative Models Algorithms (e.g., GANs, VAEs) that create new chemical structures based on learned patterns from existing molecular data. nih.govDesign of novel derivatives with tailored properties for specific targets, such as enzymes or receptors.
QSAR Modeling Machine learning models that correlate variations in molecular structure with changes in biological activity or chemical properties. nih.govPrediction of the potential efficacy and safety of new analogues, guiding the selection of candidates for synthesis.
Virtual Screening Computational techniques used to search large libraries of virtual compounds to identify those most likely to bind to a drug target.High-throughput screening of virtual libraries based on the this compound scaffold against various biological targets.
Synthesis Planning AI tools that predict retrosynthetic pathways for complex molecules, suggesting potential chemical reactions and starting materials. benevolent.comAssisting chemists in devising efficient and viable synthetic routes for the most promising computationally designed analogues.

Exploration of Novel Catalytic Applications and Bioorthogonal Ligation Strategies

The propargyl group (prop-2-yn-1-yl) is a key functional handle for bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. This reaction's high efficiency, specificity, and biocompatibility make this compound an attractive building block for creating complex molecular architectures.

Detailed Research Findings: The terminal alkyne of this compound allows for its covalent attachment to molecules bearing an azide (B81097) group. This strategy can be used to conjugate the molecule to biomolecules like proteins or nucleic acids, link it to surfaces for materials science applications, or assemble complex supramolecular structures. Beyond its role as a substrate in click chemistry, the amine and amide functionalities could allow the molecule or its derivatives to act as ligands for transition metals. Research into novel copper(II) complexes with amide-containing ligands has demonstrated interesting biological and catalytic properties, suggesting that derivatives of this compound could be explored for the development of new catalysts. mdpi.com The development of novel metal nanomaterials, including those based on platinum and gold, continues to open new avenues for catalysis in organic reactions, where tailored ligands are crucial for controlling activity and selectivity. mdpi.com

Ligation StrategyDescriptionPotential Application for this compound
CuAAC Click Chemistry A copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole ring.Labeling of biomolecules, surface functionalization, synthesis of polymer-drug conjugates, and formation of metallo-organic frameworks.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) A catalyst-free click reaction involving a strained cycloalkyne and an azide.In vivo labeling and imaging applications where the cytotoxicity of a copper catalyst is a concern. Analogues with strained alkynes would need to be synthesized.
Ligand for Catalysis The amine and amide groups can coordinate with metal ions, potentially forming a catalytically active complex. mdpi.comDevelopment of novel homogeneous or heterogeneous catalysts for organic transformations like oxidation or cross-coupling reactions.

Development of Optically Active Analogues and Chiral Synthesis

Chirality is a fundamental property in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities and toxicities. nih.gov While this compound itself is achiral, the development of synthetic routes to its optically active analogues is a significant area for future research.

Detailed Research Findings: The synthesis of single-enantiomer drugs often relies on asymmetric synthesis. nih.gov For analogues of this compound, chirality could be introduced by modifying its glycine-derived backbone. For example, replacing one of the α-hydrogens with an alkyl or other functional group would create a chiral center. The synthesis of such compounds in an enantiomerically pure form would require advanced asymmetric synthetic methods. These methods include the use of chiral catalysts, the attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction, or starting from a "chiral pool" of readily available enantiopure molecules like natural amino acids. nih.govmdpi.com For instance, strategies developed for the asymmetric synthesis of α-fluoroalkyl-α-amino acids, which often involve the diastereoselective propargylation of chiral imines, could be adapted for this purpose. mdpi.com

Chiral Synthesis StrategyDescriptionPotential Application to Analogues
Chiral Pool Synthesis Using readily available chiral molecules, such as L- or D-amino acids, as starting materials. mdpi.comSynthesizing an analogue by starting with a chiral amino acid (e.g., alanine (B10760859) instead of glycine) and then attaching the propargyl group.
Asymmetric Catalysis Employing a chiral catalyst to control the stereochemistry of a reaction that forms the chiral center.A catalytic asymmetric alkylation of a glycine (B1666218) imine derivative with a propargyl halide to selectively form one enantiomer.
Chiral Auxiliaries Covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent stereoselective reaction. mdpi.comAttaching a chiral auxiliary to the nitrogen of a glycine derivative before introducing the propargyl group, followed by removal of the auxiliary.

Addressing Gaps in Fundamental Understanding of Reactivity and Interaction Mechanisms

Despite its potential, a comprehensive understanding of the fundamental reactivity and interaction mechanisms of this compound is lacking in the scientific literature. Closing these knowledge gaps is crucial for its rational application in more complex systems.

Detailed Research Findings: Future research must systematically characterize the reactivity of its key functional groups. This includes determining the pKa of the primary amine, understanding the stability of the amide bond to hydrolysis under various pH and enzymatic conditions, and exploring the reactivity of the alkyne in reactions beyond cycloadditions. Furthermore, there is a need to investigate its non-covalent interaction profile. Computational methods like molecular docking can be used to predict how the molecule might bind to biological targets, such as the active sites of enzymes or receptor pockets. nih.gov For example, studies on how similar small molecules interact with sigma receptors have used molecular modeling to understand the importance of specific hydrogen bonds and linker lengths for binding affinity. nih.gov These computational predictions must be validated experimentally using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), or Surface Plasmon Resonance (SPR) to quantify binding affinities and elucidate the specific intermolecular forces at play. A deeper understanding of these fundamental properties will enable more precise and effective design of future applications.

Q & A

Basic: What are the recommended synthetic routes for 2-amino-N-(prop-2-yn-1-yl)acetamide, and how can low yields be addressed?

Methodological Answer:
The synthesis of propargyl-substituted acetamides often employs carbodiimide-based coupling agents. For example, 2-iodo-N-(prop-2-yn-1-yl)acetamide was synthesized using EDCI and DMAP in dichloromethane, though yields were low (5%) due to side reactions involving the reactive alkyne group . To optimize yields:

  • Alternative coupling agents : Replace EDCI with DCC or HATU to improve activation efficiency.
  • Protection strategies : Temporarily protect the propargyl amine with a trialkylsilyl group (e.g., TMS-propargylamine) to reduce undesired reactivity during coupling .
  • Purification : Use gradient flash chromatography (e.g., 30–50% ethyl acetate/hexane) or preparative HPLC for higher purity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and acetamide backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .
  • Infrared Spectroscopy (IR) : Detect characteristic amide C=O stretches (~1650 cm1^{-1}) and alkyne C≡C stretches (~2100 cm1^{-1}) .
  • X-ray Crystallography : For crystalline derivatives, SHELXL software can refine structures and resolve ambiguities in stereochemistry .

Advanced: How can computational methods guide the study of this compound’s biological interactions?

Methodological Answer:

  • Molecular Docking : Use tools like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors). For example, similar acetamides have been studied as integrin antagonists .
  • Quantum Mechanical Calculations : Gaussian or ORCA software to model the electron density of the propargyl group, predicting reactivity in click chemistry or radical addition reactions .
  • MD Simulations : GROMACS for simulating solvation effects and stability in biological membranes.

Advanced: How should researchers resolve contradictions in reported bioactivity data for propargyl-substituted acetamides?

Methodological Answer:

  • Structural Reanalysis : Verify compound identity via X-ray crystallography (using SHELX ) or 2D NMR (e.g., HSQC, HMBC) to confirm regioisomeric purity.
  • Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent) to isolate variables. For example, competitive binding assays under physiological buffers can clarify receptor affinity discrepancies .
  • Meta-Analysis : Cross-reference data from NIST Chemistry WebBook or PubChem to validate spectral and physicochemical properties .

Basic: What precautions are necessary when handling the propargyl group in this compound?

Methodological Answer:

  • Reactivity Mitigation : Avoid exposure to strong oxidizers or metal catalysts (e.g., Cu+^+), which may trigger unintended cycloaddition (e.g., Huisgen reaction).
  • Storage : Store under inert gas (N2_2 or Ar) at –20°C to prevent oxidation or polymerization.
  • Toxicity Screening : Preliminary in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity, as propargylamines can exhibit neurotoxic effects .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing the propargyl group with cyclopropyl or phenyl groups) to probe steric and electronic effects .
  • Biophysical Assays : Surface Plasmon Resonance (SPR) or ITC to quantify binding kinetics with target proteins.
  • In Silico SAR : Use QSAR models (e.g., CoMFA or CoMSIA) to correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity .

Advanced: What strategies are recommended for crystallizing this compound derivatives?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with solvent pairs (e.g., DCM/pentane or THF/water) to grow single crystals.
  • Cryoprotection : For X-ray studies, soak crystals in Paratone-N oil or glycerol-containing solutions to prevent ice formation.
  • Data Collection : High-resolution synchrotron radiation (e.g., at 0.9 Å wavelength) paired with SHELXL refinement for accurate electron density maps .

Basic: What are the best practices for toxicological profiling of understudied acetamides like this compound?

Methodological Answer:

  • In Vitro Models : Use hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity.
  • Metabolic Stability : Incubate with liver microsomes (human or rodent) to identify major metabolites via LC-MS/MS.
  • Ecotoxicity : Follow OECD guidelines for Daphnia magna or algae growth inhibition tests .

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